molecular formula C17H18FNO B5295995 N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide

Cat. No. B5295995
M. Wt: 271.33 g/mol
InChI Key: QDASAOALSYZLCO-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide, also known as DMPEF, is a small molecule that belongs to the class of benzamide derivatives. DMPEF has been extensively studied for its potential use in scientific research due to its ability to modulate certain biochemical and physiological processes.

Mechanism of Action

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide exerts its effects by binding to specific target molecules, such as ion channels or enzymes, and modulating their activity. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target molecule it binds to. For example, this compound has been shown to modulate calcium influx through the TRPV1 channel, which can affect pain perception and inflammation. This compound has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which can affect gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide has several advantages for use in laboratory experiments, including its small size, high potency, and specificity for certain target molecules. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide, including the identification of new target molecules and the development of more specific and potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoic acid with N-(3,4-dimethylphenethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide has been shown to have a wide range of potential applications in scientific research. For example, this compound has been studied for its ability to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-11-8-9-14(10-12(11)2)13(3)19-17(20)15-6-4-5-7-16(15)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDASAOALSYZLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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